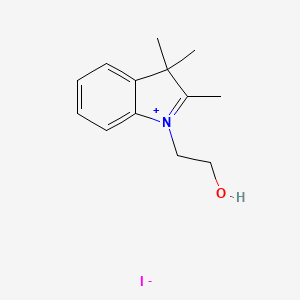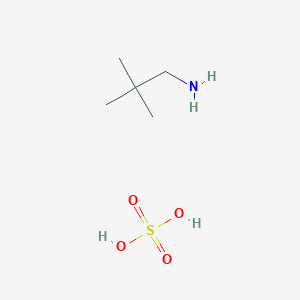
1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide
Übersicht
Beschreibung
Synthesis Analysis
HEI can be synthesized using various methods. One common approach involves the reaction of 3-methylimidazole with 2-chloroethanol or 2-bromoethanol . The resulting product undergoes cation exchange with iodide ions , leading to the formation of HEI. The synthesis typically yields a slightly yellow solid with a high yield .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide, as part of a broader group of indolium-based ionic liquids, has been studied for its potential in inhibiting the corrosion of mild steel in an acidic medium. The inhibitive effect is influenced by the structure of these ionic liquids, and their adsorption on steel surfaces follows the Langmuir adsorption isotherm. These substances act as mixed-type inhibitors, with an emphasis on inhibiting the anodic branch of corrosion (Ahmed et al., 2019).
Fluorescent Probes
This chemical is also utilized in the synthesis of fluorescent probes. For example, it has been used in the creation of BODIPY-based ratiometric fluorescent probes for the sensitive and selective sensing of cyanide ions. These probes demonstrate specific and sensitive ratiometric fluorescent responses to cyanide ions, with some being highly soluble in aqueous solutions (Zhang et al., 2013).
Synthetic Chemistry
The compound has been involved in the synthesis of various azaheterocyclic hydroxamic acids and other heterocycles. These syntheses typically involve reactions with hydroxylamine in the presence of a strong base, leading to novel compounds with interesting properties (Martynaitis et al., 2011).
Photophysical Properties
It has also been used in studying the photophysical properties of certain compounds. For example, the synthesis of arylpyrazolinylvinyloxazolidinodihydroindoles and their chromophoric properties have been explored using derivatives of this chemical. Such compounds have shown potential for manufacturing acid-sensitive films and pressure-sensitive pigments due to their halochromic and piezochromic properties (Yin, 1992).
Dye-Sensitized Solar Cells
1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide derivatives have been studied for their role in dye-sensitized solar cells. Research has focused on their photoelectric conversion properties when adsorbed on TiO2 electrodes. These studies are crucial for improving the efficiency and effectiveness of solar cells (Yao et al., 2003).
Detection of Biological Thiols
This compound has been used to create probes for the detection of biological thiols. These probes react with biological thiols in an aqueous solution, resulting in a colorimetric and fluorescence emission decrease, which is significant for biological and chemical sensing applications (Li et al., 2013).
Nonlinear Optics
Finally, it's involved in the synthesis and characterization of new compounds for second-order nonlinear optics. These organic materials have significant implications in the fields of integrated photonics, optical data storage, and optical information processing due to their unique nonlinear optical properties (Wen et al., 2020).
Eigenschaften
IUPAC Name |
2-(2,3,3-trimethylindol-1-ium-1-yl)ethanol;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18NO.HI/c1-10-13(2,3)11-6-4-5-7-12(11)14(10)8-9-15;/h4-7,15H,8-9H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFWRUFAUVRBMQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCO.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548671 | |
| Record name | 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide | |
CAS RN |
50839-66-2 | |
| Record name | 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














